WRX606

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

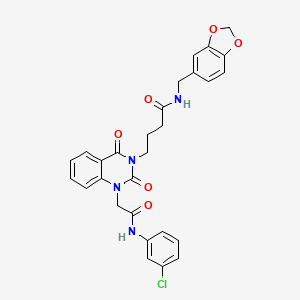

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN4O6/c29-19-5-3-6-20(14-19)31-26(35)16-33-22-8-2-1-7-21(22)27(36)32(28(33)37)12-4-9-25(34)30-15-18-10-11-23-24(13-18)39-17-38-23/h1-3,5-8,10-11,13-14H,4,9,12,15-17H2,(H,30,34)(H,31,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCWUERYLDROHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of WRX606: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WRX606 is an orally active, non-rapalog inhibitor of the mammalian target of rapamycin complex 1 (mTORC1).[1] This document elucidates the molecular mechanism by which this compound exerts its anti-tumor effects, presenting a comprehensive overview of its action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways. This compound's unique allosteric inhibition mechanism offers a promising avenue for cancer therapy by effectively suppressing tumor growth without promoting metastasis.[2][3][4]

Core Mechanism of Action

This compound functions as an allosteric inhibitor of mTORC1.[2][3][4] Unlike rapalogs, which are also allosteric inhibitors, this compound is a "nonrapalog," indicating a different chemical structure and potentially distinct pharmacological properties.[2][3][5] The core of its mechanism involves the formation of a ternary complex with two key proteins: the FK506-binding protein-12 (FKBP12) and the FKBP-rapamycin-binding (FRB) domain of the mTOR protein.[2][3][4][5] This complex formation effectively inhibits the kinase activity of mTORC1.[3][4][5]

The inhibition of mTORC1 by the this compound-FKBP12-FRB complex disrupts downstream signaling pathways crucial for cell growth, proliferation, and survival. Specifically, this compound has been shown to inhibit the phosphorylation of two critical mTORC1 substrates:

-

Ribosomal protein S6 kinase 1 (S6K1): A key regulator of protein synthesis and cell size.

-

Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): A repressor of translation initiation.

By preventing the phosphorylation of S6K1 and 4E-BP1, this compound effectively halts the cellular machinery responsible for unchecked growth and proliferation in cancer cells.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of mTORC1 Substrate Phosphorylation

| Cell Line | Target | IC50 |

| MCF-7 | S6K1 Phosphorylation | 10 nM[1] |

| MCF-7 | 4E-BP1 Phosphorylation | 0.27 µM[1] |

Table 2: In Vitro Cytotoxicity

| Cell Line | IC50 |

| HeLa | 3.5 nM[1] |

| MCF-7 | 62.3 nM[1] |

Table 3: In Vivo Tumor Growth Suppression

| Animal Model | Cancer Type | Dosage | Administration | Duration | Outcome |

| 4T1 breast cancer-bearing mice | Breast Cancer | 25 mg/kg/day | Oral (p.o.) | 10 days | Significant tumor growth suppression compared to controls; no promotion of metastasis; no adverse effects on kidney and liver function.[1] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits mTORC1 signaling by forming a ternary complex with FKBP12 and the FRB domain of mTOR.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vitro mTORC1 Kinase Assay (AlphaLISA)

This protocol is based on the general principles of AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology used to measure protein phosphorylation.

Objective: To quantify the inhibitory effect of this compound on the phosphorylation of mTORC1 substrates.

Materials:

-

HeLa or MCF-7 cells

-

This compound

-

Rapamycin (as a positive control)

-

Cell lysis buffer

-

AlphaLISA acceptor beads conjugated to an antibody specific for the target protein (e.g., S6K1 or 4E-BP1)

-

AlphaLISA donor beads conjugated to an antibody specific for the phosphorylated target protein (e.g., phospho-S6K1 or phospho-4E-BP1)

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Cell Culture and Treatment:

-

Culture HeLa or MCF-7 cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound or rapamycin for a specified duration (e.g., 1 hour). Include a vehicle-only control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer to extract cellular proteins.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

AlphaLISA Reaction:

-

In a microplate, mix the cell lysate with the AlphaLISA acceptor beads and incubate to allow antibody binding to the target protein.

-

Add the AlphaLISA donor beads and incubate in the dark to allow binding to the phosphorylated target protein.

-

-

Detection:

-

Read the plate using an AlphaLISA-compatible microplate reader. Laser excitation at 680 nm will excite the donor beads, which, if in proximity to the acceptor beads (indicating a phosphorylated target), will transfer energy, resulting in a light emission at 615 nm.

-

-

Data Analysis:

-

The intensity of the emitted light is proportional to the amount of phosphorylated target protein.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vivo Tumor Growth Suppression Study

This protocol describes a typical xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Objective: To assess the ability of this compound to suppress tumor growth in a living organism.

Materials:

-

Female BALB/c mice

-

4T1 breast cancer cells

-

This compound

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

-

Equipment for oral gavage

Procedure:

-

Tumor Cell Implantation:

-

Orthotopically implant 4T1 breast cancer cells into the mammary fat pad of the female BALB/c mice.

-

Allow the tumors to grow to a palpable size.

-

-

Animal Grouping and Treatment:

-

Randomly assign the tumor-bearing mice to different treatment groups (e.g., this compound-treated group and a vehicle control group).

-

Administer this compound orally (p.o.) to the treatment group at the specified dosage (e.g., 25 mg/kg/day).

-

Administer the vehicle to the control group using the same route and schedule.

-

-

Tumor Growth Monitoring:

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days) throughout the treatment period (e.g., 10 days).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and compare the average tumor weight between the treatment and control groups.

-

Analyze the tumor growth curves to determine the extent of tumor growth inhibition.

-

Perform histological analysis of major organs (e.g., kidney, liver) to assess for any potential toxicity.

-

Monitor for signs of metastasis.

-

Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound, from in vitro characterization to in vivo efficacy studies.

Conclusion

This compound represents a significant advancement in the development of mTORC1 inhibitors. Its mechanism of action, centered on the allosteric inhibition of mTORC1 through the formation of a ternary complex with FKBP12 and the FRB domain, has been well-characterized. The quantitative data from both in vitro and in vivo studies demonstrate its potency in inhibiting key signaling pathways and suppressing tumor growth. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other novel non-rapalog mTORC1 inhibitors.

References

WRX606: A Non-Rapalog mTORC1 Inhibitor for Targeted Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. While rapalogs, allosteric inhibitors of mTORC1, have seen clinical use, their efficacy is often limited by incomplete inhibition of mTORC1 signaling and feedback activation of pro-survival pathways. This has spurred the development of a new generation of non-rapalog mTORC1 inhibitors. WRX606 is a novel, orally active, non-rapalog mTORC1 inhibitor that exhibits a distinct mechanism of action. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction

The mTOR signaling pathway is a central hub for integrating intracellular and extracellular signals to control cell growth, metabolism, and survival. mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1, the focus of this guide, is a key downstream effector of the PI3K/AKT pathway and is activated by growth factors, amino acids, and cellular energy status. Once activated, mTORC1 promotes protein synthesis and cell cycle progression by phosphorylating key substrates, including the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

Rapalogs, such as rapamycin and its analogs, allosterically inhibit mTORC1 by forming a complex with FK506-binding protein 12 (FKBP12), which then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR. However, rapalogs only partially inhibit mTORC1 activity, primarily affecting the phosphorylation of S6K1 while having a lesser impact on 4E-BP1 phosphorylation. This incomplete inhibition can lead to the development of resistance.

This compound is a non-rapalog mTORC1 inhibitor that overcomes the limitations of rapalogs by employing a unique mechanism to achieve potent and complete inhibition of mTORC1 signaling.

Mechanism of Action of this compound

This compound acts as a molecular glue, inducing the formation of a ternary complex between FKBP12 and the FRB domain of mTOR.[1][2] This allosteric mechanism effectively inhibits the kinase activity of mTORC1, leading to the suppression of phosphorylation of both S6K1 and 4E-BP1.[1][2] This dual inhibition of key mTORC1 substrates results in a more comprehensive blockade of downstream signaling compared to rapalogs.

Below is a diagram illustrating the mTORC1 signaling pathway and the mechanism of action of this compound.

Caption: mTORC1 Signaling Pathway and this compound Mechanism of Action.

Quantitative Data Summary

This compound demonstrates potent and selective inhibition of mTORC1 signaling and cancer cell proliferation. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 | Reference |

| p-S6K1 (T389) in MCF-7 cells | Western Blot | 10 nM | [3] |

| p-4E-BP1 (T37/46) in MCF-7 cells | Western Blot | 0.27 µM | [3] |

| HeLa cell viability | MTT Assay | 3.5 nM | [3] |

| MCF-7 cell viability | MTT Assay | 62.3 nM | [3] |

Table 2: Comparison of this compound with Other Non-Rapalog mTOR Inhibitors

| Inhibitor | Mechanism of Action | mTORC1 IC50 | mTORC2 IC50 | Reference |

| This compound | Allosteric inhibitor (molecular glue) | 10 nM (p-S6K1) | Not reported | [3] |

| Torin 1 | ATP-competitive inhibitor | 2-10 nM | 2-10 nM | [4][5] |

| INK128 (Sapanisertib) | ATP-competitive inhibitor | 1 nM | 1 nM | [6][7] |

| AZD8055 | ATP-competitive inhibitor | 0.8 nM | 0.8 nM | [3][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections provide protocols for key experiments used to characterize this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

HeLa or MCF-7 cells

-

DMEM or appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for Cell Viability (MTT) Assay.

AlphaLISA Assay for Phospho-S6K1 and Phospho-4E-BP1

This protocol describes a high-throughput method to quantify the phosphorylation of mTORC1 substrates.

Materials:

-

MCF-7 cells

-

AlphaLISA SureFire Ultra p-S6K1 (Thr389) and p-4E-BP1 (Thr37/46) assay kits

-

This compound

-

Lysis buffer (provided in the kit)

-

384-well ProxiPlates

Procedure:

-

Seed MCF-7 cells in a 96-well plate and grow to 80-90% confluency.

-

Treat cells with various concentrations of this compound for 1 hour.

-

Lyse the cells by adding Lysis Buffer and incubate for 10 minutes with gentle shaking.

-

Transfer 5 µL of the cell lysate to a 384-well ProxiPlate.

-

Add 5 µL of the Acceptor Mix (containing acceptor beads and specific antibody) to each well.

-

Incubate for 1 hour at room temperature.

-

Add 5 µL of the Donor Mix (containing donor beads) to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an EnVision or other suitable plate reader equipped for AlphaScreen technology.

-

Determine the IC50 values based on the inhibition of the phosphorylation signal.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model of breast cancer.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

4T1 murine breast cancer cells

-

Matrigel

-

This compound

-

Vehicle control (e.g., PBS)

-

Calipers

Procedure:

-

Inject 1 x 10^6 4T1 cells suspended in 50 µL of a 1:1 mixture of medium and Matrigel into the mammary fat pad of each mouse.

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Administer this compound (25 mg/kg/day) orally (p.o.) for 10 consecutive days.[3] The control group receives the vehicle.

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).

-

Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the this compound-treated group to the control group.

Conclusion

This compound represents a promising non-rapalog mTORC1 inhibitor with a distinct mechanism of action that leads to a more complete shutdown of mTORC1 signaling compared to rapalogs. Its ability to inhibit the phosphorylation of both S6K1 and 4E-BP1, coupled with its oral bioavailability and in vivo anti-tumor activity, makes it a compelling candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to evaluate this compound and other novel mTORC1 inhibitors in their own laboratories. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential in the treatment of cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Torin 1 | mTOR Inhibitors: R&D Systems [rndsystems.com]

- 3. AZD8055 [openinnovation.astrazeneca.com]

- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Structure and chemical properties of WRX606.

Following a comprehensive search of publicly available scientific and chemical databases, no information has been found regarding a compound designated as WRX606.

This absence of data prevents the creation of the requested in-depth technical guide. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational information on the structure and chemical properties of the substance.

Potential reasons for the lack of information include:

-

Internal Code: this compound may be an internal development code used by a private entity and not yet disclosed in public literature or patents.

-

Novel Compound: The compound may be exceptionally new, with research not yet published.

-

Typographical Error: The designation "this compound" may be a typographical error. Please verify the identifier.

We recommend verifying the compound's designation and consulting internal documentation if it pertains to a proprietary research program. Without any publicly accessible data, a technical guide on this compound cannot be generated at this time.

The Discovery and Development of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has transformed the treatment landscape for non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of osimertinib. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this targeted therapy.

Introduction: The Challenge of EGFR-Mutated NSCLC

Epidermal growth factor receptor (EGFR) is a transmembrane protein crucial for regulating cell growth and proliferation.[1] In a subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive signaling and uncontrolled cell division.[1] First and second-generation EGFR TKIs offered a significant therapeutic advance; however, their efficacy is often limited by the emergence of resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3][4] This created a pressing need for a novel inhibitor that could effectively target both the initial sensitizing mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR to minimize toxicity.[5]

The Discovery of Osimertinib: A Structure-Guided Approach

The drug discovery program for osimertinib, initiated in 2009, was a prime example of structure-based drug design.[6][7] The goal was to develop a third-generation EGFR inhibitor that could selectively and irreversibly bind to the mutant forms of the receptor.[6]

Lead Identification and Optimization

The discovery process began with the screening of a compound library against EGFR T790M and wild-type EGFR.[8] A key insight was to target the hydrophobic pocket created by the methionine residue at position 790 in the mutant EGFR, which is a threonine in the wild-type receptor.[8] This led to the identification of a lead compound that was subsequently optimized through iterative cycles of computational modeling and medicinal chemistry to enhance its potency, selectivity, and pharmacokinetic properties.[8] This effort culminated in the synthesis of osimertinib (AZD9291) in 2012.[6]

Mechanism of Action

Osimertinib's therapeutic efficacy stems from its unique and highly selective mechanism of action.

Irreversible Covalent Binding

Osimertinib is a mono-anilino-pyrimidine compound that forms a covalent bond with the cysteine-797 (C797) residue within the ATP-binding site of the EGFR kinase domain.[1][3] This irreversible binding permanently inactivates the receptor, leading to a sustained inhibition of its downstream signaling.

Selectivity for Mutant EGFR

A critical feature of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR.[1] It potently inhibits EGFR harboring sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against WT EGFR.[1][3] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.[5]

Inhibition of Downstream Signaling Pathways

By blocking EGFR activation, osimertinib effectively shuts down critical downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1] These pathways are central to regulating cell proliferation, survival, and differentiation.[1]

Preclinical Development

Osimertinib underwent a rigorous preclinical evaluation to establish its efficacy and safety profile before advancing to clinical trials.

In Vitro Activity

Osimertinib demonstrated potent and selective inhibition of proliferation in NSCLC cell lines harboring EGFR sensitizing and T790M mutations, with significantly less activity against wild-type EGFR cell lines.

Table 1: In Vitro IC50 Values of Osimertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) |

| PC-9 | Exon 19 deletion | 12.92 |

| H1975 | L858R/T790M | 11.44 |

| LoVo | Wild-Type | 493.8 |

| Data sourced from Selleck Chemicals.[7] |

In Vivo Efficacy

In vivo studies using xenograft models in immunocompromised mice confirmed the potent anti-tumor efficacy of osimertinib. These studies demonstrated significant, dose-dependent tumor regression in models harboring EGFR sensitizing and T790M resistance mutations.

Clinical Development and Efficacy

Osimertinib has undergone extensive clinical evaluation in a series of pivotal clinical trials.

Pharmacokinetics

Pharmacokinetic studies have shown that osimertinib is an orally administered drug with a half-life of approximately 48 hours.[2] It is primarily metabolized by the cytochrome P450 enzyme CYP3A and is eliminated mainly through the feces.[2]

Table 2: Key Pharmacokinetic Parameters of Osimertinib

| Parameter | Value |

| Time to Maximum Concentration (Cmax) | ~6 hours |

| Elimination Half-life (t1/2) | ~48 hours |

| Apparent Clearance (CL/F) | 14.3 L/h |

| Apparent Volume of Distribution (Vd/F) | 918 L |

| Data sourced from DrugBank and population pharmacokinetic analyses.[2][9] |

Clinical Efficacy

Clinical trials such as AURA3 and FLAURA have demonstrated the superior efficacy of osimertinib in patients with EGFR-mutated NSCLC.

Table 3: Summary of Efficacy Data from Key Clinical Trials

| Trial | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| AURA3 | Osimertinib | 71% | 10.1 months |

| (T790M-positive, 2nd line) | Platinum-Pemetrexed | 31% | 4.4 months |

| FLAURA | Osimertinib | 80% | 18.9 months |

| (Treatment-naïve) | Standard EGFR-TKI | 76% | 10.2 months |

| Data sourced from AURA3 and FLAURA trial publications.[8][10] |

Mechanisms of Resistance to Osimertinib

Despite its remarkable efficacy, acquired resistance to osimertinib inevitably develops.[11] Understanding these resistance mechanisms is crucial for developing subsequent lines of therapy.

EGFR-Dependent Resistance

The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, at the covalent binding site of osimertinib.[4]

EGFR-Independent Resistance

Bypass signaling pathways can also be activated, leading to resistance. These include:

-

MET amplification: Overexpression of the MET receptor tyrosine kinase.[11]

-

HER2 amplification: Increased expression of the HER2 receptor.[11]

-

Activation of the RAS-MAPK and PI3K pathways: Downstream signaling can be reactivated through mutations in components of these pathways.[11]

Experimental Protocols

EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of osimertinib against wild-type and mutant EGFR kinases.

Methodology:

-

Plate Preparation: Coat 384-well plates with a capture antibody.

-

Kinase Reaction: In a separate plate, incubate purified EGFR enzyme with a specific substrate and ATP in the presence of varying concentrations of osimertinib.

-

Detection: Transfer the kinase reaction mixture to the antibody-coated plate to capture the phosphorylated substrate. Add a detection antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

Signal Generation: Add a chemiluminescent or fluorescent substrate and measure the signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the osimertinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of osimertinib on the proliferation of NSCLC cell lines.

Methodology:

-

Cell Seeding: Seed NSCLC cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of osimertinib for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[12][13]

Western Blotting for EGFR Signaling

Objective: To evaluate the effect of osimertinib on the phosphorylation of EGFR and its downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: Treat NSCLC cells with osimertinib for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phosphorylated and total EGFR, AKT, and ERK. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14][15]

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of osimertinib in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject NSCLC cells (e.g., H1975) harboring the desired EGFR mutations into the flank of immunocompromised mice.[16]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers.[16]

-

Treatment Administration: Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer osimertinib orally to the treatment group and a vehicle control to the control group.[16]

-

Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[16]

Conclusion

Osimertinib represents a landmark achievement in precision oncology, demonstrating the power of structure-guided drug design to overcome therapeutic challenges. Its high potency and selectivity against mutant forms of EGFR have translated into significant clinical benefits for patients with EGFR-mutated NSCLC. The ongoing investigation into resistance mechanisms and the development of next-generation inhibitors and combination therapies will continue to advance the treatment of this disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. easy-peasy.ai [easy-peasy.ai]

- 5. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Distinct Progression and Efficacy of First-Line Osimertinib Treatment According to Mutation Subtypes in Metastatic NSCLC Harboring EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Real-World Data Of Osimertinib In Patients With Pretreated Non-Small Cell Lung Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. wjpls.org [wjpls.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric Inhibition of mTORC1 by WRX606: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic target of rapamycin complex 1 (mTORC1) is a pivotal regulator of cell growth and proliferation, and its hyperactivation is a common feature in various cancers. While allosteric inhibitors like rapamycin and its analogs (rapalogs) have seen clinical use, their therapeutic efficacy can be limited by factors such as incomplete inhibition of mTORC1 signaling and immunosuppressive side effects. This technical guide delves into the mechanism of WRX606, a novel, non-rapalog allosteric inhibitor of mTORC1. This compound operates by inducing the formation of a ternary complex with the FK506-binding protein 12 (FKBP12) and the FKBP-rapamycin-binding (FRB) domain of mTOR. This action effectively blocks the phosphorylation of downstream mTORC1 substrates, leading to the suppression of tumor growth. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound, offering a valuable resource for researchers in oncology and drug development.

Introduction

The mTORC1 signaling pathway integrates a wide array of intracellular and extracellular cues, including growth factors, nutrients, and cellular energy status, to control protein synthesis, cell growth, and proliferation.[1][2] Dysregulation of this pathway is a frequent event in cancer, making mTORC1 an attractive target for therapeutic intervention. Allosteric inhibitors that target the FRB domain of mTOR, such as rapamycin, have demonstrated the clinical potential of this approach. However, the quest for novel inhibitors with improved efficacy and safety profiles continues.

This compound has emerged as a promising non-rapalog inhibitor of mTORC1.[1][2] It was identified through a hybrid strategy combining in silico screening and in-cell assays.[1][2] This guide provides a detailed technical examination of this compound's role in the allosteric inhibition of mTORC1.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a comparative overview of its potency in various assays and cell lines.

| Parameter | Value | Cell Line/System | Target/Effect | Reference |

| IC50 | 10 nM | MCF-7 | Inhibition of S6K1 phosphorylation | [3][4] |

| IC50 | 0.27 µM | MCF-7 | Inhibition of 4E-BP1 phosphorylation | [3][4] |

| IC50 | 3.5 nM | HeLa | Cytotoxicity | [3] |

| IC50 | 62.3 nM | MCF-7 | Cytotoxicity | [3] |

Mechanism of Allosteric Inhibition

This compound exerts its inhibitory effect on mTORC1 through a sophisticated allosteric mechanism. Unlike ATP-competitive inhibitors that target the kinase domain directly, this compound functions as a "molecular glue."[1][2] It facilitates the formation of a stable ternary complex between FKBP12 and the FRB domain of mTOR.[1][2] This induced protein-protein interaction effectively occludes the substrate-binding site on the FRB domain, thereby preventing the phosphorylation of key mTORC1 substrates, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2]

Signaling Pathway Diagram

Figure 1. The mTORC1 signaling pathway and the mechanism of this compound-mediated allosteric inhibition.

Experimental Protocols

This section details the key experimental methodologies employed to characterize the allosteric inhibitory role of this compound on mTORC1.

In Silico Ligand Screening and Steered Molecular Dynamics

The identification of this compound was initiated through an in silico approach, which is crucial for modern drug discovery.

-

Virtual Ligand Screening: A virtual library of compounds is docked against a 3D model of the target protein complex, in this case, the FKBP12-FRB interface. Scoring functions are used to predict the binding affinity and identify potential hits.

-

Steered Molecular Dynamics (SMD) Simulations: To investigate the binding and unbinding pathways of this compound, SMD simulations are performed. An external force is applied to the ligand to pull it away from the binding pocket, allowing for the calculation of the potential of mean force and the identification of key interactions that stabilize the ternary complex.

NanoBiT® In-Cell Ternary Complex Formation Assay

This assay is designed to confirm the formation of the FKBP12-WRX606-FRB ternary complex within living cells.

-

Principle: The assay utilizes a split-luciferase system. The Large BiT (LgBiT) and Small BiT (SmBiT) fragments of NanoLuc® luciferase are fused to FKBP12 and the FRB domain of mTOR, respectively. When co-expressed in cells, the interaction between FKBP12 and FRB, induced by this compound, brings LgBiT and SmBiT into close proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal.

-

Protocol:

-

HEK293 cells are co-transfected with plasmids encoding FKBP12-LgBiT and FRB-SmBiT.

-

Transfected cells are seeded into 96-well plates.

-

Cells are treated with varying concentrations of this compound or control compounds.

-

The Nano-Glo® Live Cell Substrate is added to the wells.

-

Luminescence is measured using a plate reader. An increase in luminescence indicates the formation of the ternary complex.

-

AlphaLISA® mTORC1 Kinase Assay

This immunoassay is used to quantify the inhibition of mTORC1 kinase activity by measuring the phosphorylation of its downstream substrates.

-

Principle: The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay. Donor and acceptor beads are coated with antibodies that recognize total and phosphorylated forms of an mTORC1 substrate (e.g., S6K1 or 4E-BP1). In the presence of the phosphorylated target protein, the beads are brought into close proximity. Upon laser excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent reaction.

-

Protocol:

-

Cancer cell lines (e.g., HeLa or MCF-7) are seeded in 96-well plates and serum-starved.

-

Cells are pre-treated with various concentrations of this compound or a vehicle control.

-

Cells are stimulated with growth factors to activate the mTORC1 pathway.

-

Cells are lysed, and the lysates are transferred to a 384-well plate.

-

AlphaLISA® acceptor beads and biotinylated antibody against the phosphorylated target are added, followed by incubation.

-

Streptavidin-coated donor beads are added, followed by a second incubation in the dark.

-

The plate is read on an Alpha-enabled plate reader. A decrease in the AlphaLISA® signal corresponds to the inhibition of mTORC1 activity.

-

In Vivo Tumor Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models are utilized.

-

Protocol:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., MCF-7).

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally at a predetermined dose and schedule. A vehicle control is administered to the control group.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target engagement).

-

Experimental and Logical Workflow

The following diagram illustrates the logical progression of experiments from the initial identification of this compound to its in vivo validation.

Figure 2. A schematic representation of the experimental workflow for the discovery and validation of this compound.

Conclusion

This compound represents a significant advancement in the development of mTORC1 inhibitors. Its unique mechanism of action, involving the induced formation of a ternary complex, offers a distinct approach to allosterically modulating the activity of this critical signaling node. The comprehensive data and methodologies presented in this guide underscore the robust preclinical validation of this compound and provide a solid foundation for its further development as a potential therapeutic agent for cancers characterized by aberrant mTORC1 signaling. The detailed protocols and workflow diagrams serve as a valuable resource for researchers aiming to investigate novel allosteric modulators of protein function.

References

Technical Guide: Mechanism of WRX606-Mediated Ternary Complex Formation with FKBP12 and FRB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which WRX606, a non-rapalog inhibitor, facilitates the formation of a ternary complex with FK506-binding protein-12 (FKBP12) and the FKBP-rapamycin-binding (FRB) domain of the mammalian target of rapamycin (mTOR). The formation of this complex leads to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][2][3] This document outlines the molecular interactions, quantitative data on its inhibitory effects, and the experimental protocols utilized in its characterization.

Mechanism of Ternary Complex Formation

This compound acts as a molecular glue, inducing the association of FKBP12 and the FRB domain of mTOR, two proteins that do not otherwise interact.[1][2] The formation of the FKBP12-WRX606-FRB ternary complex is the critical step for the allosteric inhibition of mTORC1 kinase activity.[1][2][3]

Molecular modeling and mutagenesis studies have elucidated the specific interactions that stabilize this complex.[3] this compound orients itself to bridge the two proteins, with distinct chemical moieties engaging each protein partner.[3] The proposed interactions are as follows:

-

Interaction with FKBP12: The quinazoline-2,4-dione and butanamide groups of this compound are suggested to form hydrogen bonds with residues within the binding pocket of FKBP12.[3]

-

Interaction with FRB: The benzodioxol and 3-chlorophenylamino groups of this compound are predicted to engage in hydrophobic interactions with the FRB domain.[3]

These simultaneous interactions with both FKBP12 and FRB lock the three components into a stable ternary complex, which in turn inhibits the downstream signaling of mTORC1.[3] This mechanism is conceptually similar to that of rapamycin, but is achieved with a structurally distinct, non-rapalog scaffold.

Quantitative Data

The inhibitory activity of this compound has been quantified through cellular assays, measuring the phosphorylation of downstream mTORC1 substrates and its cytotoxic effects on cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (p-S6K1 Inhibition) | MCF-7 | 10 nM | [4] |

| IC₅₀ (p-4E-BP1 Inhibition) | MCF-7 | 0.27 µM | [4] |

| IC₅₀ (Cytotoxicity) | HeLa | 3.5 nM | [4] |

| IC₅₀ (Cytotoxicity) | MCF-7 | 62.3 nM | [4] |

Experimental Protocols

The discovery and characterization of this compound involved a hybrid strategy of in silico screening and in-cell assays.[1][2][3]

A computational approach was used to identify potential non-rapalog ligands capable of binding to both FKBP12 and FRB. This likely involved virtual screening of chemical libraries against a model of the FKBP12-FRB interface. Steered molecular dynamics (SMD) simulations were then employed to elucidate the binding mode of candidate compounds, such as this compound.[3] These simulations helped to predict the specific interactions between this compound and the two proteins, guiding further experimental validation.[3]

To confirm the formation of the this compound-induced ternary complex within a cellular context, a cell-based assay was utilized.[4] While the specific details of the assay for this compound are not fully available in the provided search results, such assays often employ techniques like co-immunoprecipitation or bioluminescence resonance energy transfer (BRET) to detect the proximity of FKBP12 and FRB fusion proteins in the presence of the small molecule inducer. For instance, HEK293 cells can be transfected with constructs expressing tagged versions of FKBP12 and FRB. Treatment with this compound would then be expected to show an increase in the interaction between the two tagged proteins.[4]

The functional consequence of ternary complex formation, i.e., the inhibition of mTORC1, was measured by quantifying the phosphorylation of its downstream substrates, S6 kinase 1 (S6K1) and eIF4E-binding protein-1 (4E-BP1).[1][2][4] This is typically performed using Western blotting or ELISA-based methods with phospho-specific antibodies against p-S6K1 (Thr389) and p-4E-BP1 (Thr37/46) in cell lysates after treatment with this compound.[3]

The anti-proliferative effects of this compound on cancer cell lines like HeLa and MCF-7 were determined using standard cytotoxicity assays.[3][4] These assays, such as the MTT or CellTiter-Glo assay, measure the metabolic activity or ATP content of cells, respectively, as an indicator of cell viability after a defined incubation period (e.g., 72 hours) with various concentrations of the compound.[4]

Visualizations

Caption: Mechanism of this compound-induced mTORC1 inhibition.

Caption: Workflow for this compound discovery and validation.

Caption: Key interactions of this compound with FKBP12 and FRB.

References

Investigating the Anti-Tumor Properties of WRX606: A Technical Guide

This technical guide provides an in-depth overview of the anti-tumor properties of WRX606, a novel non-rapalog allosteric inhibitor of mTORC1. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical efficacy of this compound.

Core Mechanism of Action

This compound exerts its anti-tumor effects through the allosteric inhibition of the mammalian target of rapamycin complex 1 (mTORC1). Unlike rapamycin and its analogs (rapalogs), this compound is a non-rapalog inhibitor. Its mechanism involves the formation of a ternary complex with the FK506-binding protein-12 (FKBP12) and the FKBP-rapamycin-binding (FRB) domain of mTOR.[1][2][3] This complex formation effectively suppresses the kinase activity of mTORC1.

A key advantage of this compound is its ability to inhibit the phosphorylation of both major downstream effectors of mTORC1: ribosomal protein S6 kinase 1 (S6K1) and eIF4E-binding protein-1 (4E-BP1).[1][2][3][4] This dual inhibition leads to a more complete shutdown of mTORC1 signaling compared to rapalogs, which often show incomplete inhibition of 4E-BP1 phosphorylation.[1][4] The inhibition of S6K1 and 4E-BP1 phosphorylation disrupts protein synthesis and cell proliferation, contributing to the cytotoxic effects of this compound on cancer cells.[4]

Signaling Pathway Diagram

Caption: Mechanism of this compound action on the mTORC1 signaling pathway.

Quantitative Data on Anti-Tumor Activity

In Vitro Cytotoxicity

The cytotoxic effects of this compound were evaluated against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Compound | IC50 (µM) |

| HeLa | This compound | 0.45 |

| MCF-7 | This compound | 0.62 |

| HeLa | WRX601 | > 10 |

| MCF-7 | WRX601 | > 10 |

| Data sourced from in vitro experiments.[1] |

In Vivo Tumor Growth Suppression

The anti-tumor efficacy of this compound was assessed in a tumor-bearing mouse model. The study demonstrated significant suppression of tumor growth with oral administration of this compound.

| Treatment Group | Dosage & Administration | Outcome |

| This compound | 25 mg/kg/day, orally | Efficiently suppressed tumor growth |

| Rapamycin | 25 mg/kg/day, intraperitoneally | Suppressed tumor growth |

| PBS Control | - | Uninhibited tumor growth |

| Data from in vivo experiments in mice.[1] |

Furthermore, this compound did not promote tumor metastasis, a side effect sometimes associated with rapalogs.[1][2][3] In the this compound-treated group, there was no significant immunosuppressive effect, as indicated by a smaller number of invaded tumor colonies in the lungs.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Lines: HeLa (human cervical cancer) and MCF-7 (human breast cancer) cells were used.

-

Methodology: While the specific assay was not detailed, a standard cell viability assay such as MTT or XTT is presumed. Cells were seeded in multi-well plates and treated with varying concentrations of this compound or the control compound WRX601. After a specified incubation period, cell viability was measured to determine the IC50 values.

-

Data Analysis: The results were expressed as a percentage of control (non-treated cells), and IC50 values were calculated from the dose-response curves.

mTORC1 Kinase Activity Assay (AlphaLISA)

-

Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) was employed to measure the inhibition of mTORC1 kinase activity. This assay detects the phosphorylation of mTORC1 substrates.

-

Protocol:

-

HeLa cells were treated with a single dose (1 µM) of this compound, other ligands, or rapamycin for 1 hour under starvation conditions.

-

Cell lysates were prepared.

-

The lysates were analyzed using AlphaLISA technology, which utilizes acceptor and donor beads conjugated to antibodies specific for a target protein and its phosphorylated form.

-

Fluorescence is generated when the beads are in close proximity, indicating phosphorylation. The inhibition of this signal reflects the inhibition of mTORC1 kinase activity.

-

-

Statistical Analysis: A two-way ANOVA was used to determine statistical significance.

In Vivo Tumor Xenograft Model

-

Animal Model: Tumor-bearing mice were used to evaluate the in vivo anti-tumor effects.

-

Experimental Design:

-

Tumor cells (e.g., 4T1 murine breast cancer cells) were implanted in the mice to establish tumors.

-

The mice were randomized into three treatment groups: this compound (25 mg/kg/day, orally), rapamycin (25 mg/kg/day, intraperitoneally), and a PBS control.

-

Treatments were administered daily.

-

Tumor growth was monitored and measured over the course of the experiment.

-

At the end of the study, the lungs were examined for metastatic tumor colonies.

-

-

Data Representation: Tumor growth was plotted as line graphs (mean ± SEM). The number of metastatic colonies in the lungs was also quantified.

Experimental Workflow Diagram

Caption: A representative experimental workflow for evaluating this compound.

Conclusion

This compound is a promising lead compound for the development of novel anti-cancer drugs.[1][2][3] Its unique mechanism as a non-rapalog, dual inhibitor of S6K1 and 4E-BP1 phosphorylation provides a more complete inhibition of the mTORC1 pathway. Preclinical data demonstrates its potent cytotoxic effects in vitro and significant tumor growth suppression in vivo, without promoting metastasis. Further investigation and clinical development of this compound and its analogs are warranted.

References

Methodological & Application

WRX606 experimental protocol for cell culture.

Application Notes: WRX606 for Cell Culture

Introduction

This compound is a novel, orally active, non-rapalog allosteric inhibitor of the mammalian/mechanistic target of rapamycin complex 1 (mTORC1).[1][2] Unlike rapamycin and its analogs (rapalogs), which can have immunosuppressive side effects, this compound demonstrates potent anti-tumor activity without promoting metastasis.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture-based experiments to study its effects on cell viability, mTORC1 signaling, and apoptosis.

Mechanism of Action

This compound functions by forming a ternary complex with the FK506-binding protein-12 (FKBP12) and the FKBP-rapamycin-binding (FRB) domain of mTOR.[1][3][4] This complex allosterically inhibits the kinase activity of mTORC1. A key advantage of this compound is its ability to inhibit the phosphorylation of both major downstream effectors of mTORC1: ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][5] This dual inhibition effectively suppresses protein synthesis and cell proliferation, leading to cytotoxic effects in cancer cells.[2][5]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound across different parameters and cell lines.

| Parameter | Cell Line | IC50 Value | Notes | Reference |

| S6K1 Phosphorylation | MCF-7 | 10 nM | Inhibition of mTORC1 substrate. | [2] |

| 4E-BP1 Phosphorylation | MCF-7 | 0.27 µM | Inhibition of mTORC1 substrate. | [2] |

| Cell Viability | HeLa | 3.5 nM | Cytotoxic effect after 72h treatment. | [2] |

| Cell Viability | MCF-7 | 62.3 nM | Cytotoxic effect after 72h treatment. | [2] |

Experimental Protocols

General Guidelines

-

Compound Handling : this compound is typically supplied as a solid. Prepare a stock solution (e.g., 10 mM) in DMSO. Store stock solutions at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.

-

Cell Culture : Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.[6] Ensure cells are in the logarithmic growth phase for all experiments.[7]

Protocol 1: Cell Viability Assay (MTS/Tetrazolium Reduction Assay)

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials

-

HeLa or MCF-7 cells

-

Complete culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent

-

Microplate reader

Procedure

-

Cell Seeding : Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium. Include wells with medium only for background control. Incubate for 24 hours.[8]

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

-

Incubation : Incubate the plate for 72 hours at 37°C and 5% CO2.[2]

-

MTS Addition : Add 20 µL of MTS reagent to each well.[8]

-

Final Incubation : Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

-

Analysis : Subtract the background absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

This protocol is used to verify the inhibitory effect of this compound on the phosphorylation of S6K1 and 4E-BP1.

Materials

-

HeLa or other suitable cells

-

6-well plates

-

This compound stock solution

-

RIPA Lysis Buffer with protease and phosphatase inhibitors[8]

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-p-S6K1 (Thr389), anti-S6K1, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagent

Procedure

-

Cell Treatment : Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with 1 µM this compound for various time points (e.g., 0, 1, 4, 8, 24 hours).[3]

-

Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.[9]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[9]

-

Sample Preparation : Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5-10 minutes.

-

SDS-PAGE : Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[10]

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.[10]

-

Blocking : Block the membrane for 1 hour at room temperature in blocking buffer.[11]

-

Antibody Incubation : Incubate the membrane with the desired primary antibodies overnight at 4°C.[10]

-

Secondary Antibody & Detection : Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[9]

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

References

- 1. In Silico and In Cell Hybrid Selection of Nonrapalog Ligands to Allosterically Inhibit the Kinase Activity of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tissueandcells.com [tissueandcells.com]

- 4. medkoo.com [medkoo.com]

- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. origene.com [origene.com]

- 10. docs.abcam.com [docs.abcam.com]

- 11. nacalai.com [nacalai.com]

Application Notes and Protocols for WRX606 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRX606 is a novel, non-rapalog, allosteric inhibitor of the mammalian target of rapamycin complex 1 (mTORC1).[1][2] It exerts its inhibitory effect by forming a ternary complex with the FK506-binding protein 12 (FKBP12) and the FKBP-rapamycin-binding (FRB) domain of mTOR.[1][2] This action selectively blocks the kinase activity of mTORC1, a critical regulator of cell growth, proliferation, and metabolism. The downstream signaling cascade, including the phosphorylation of ribosomal protein S6 kinase 1 (S6K1) and eIF4E-binding protein-1 (4E-BP1), is consequently inhibited.[1][2] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to assess its biological activity.

Mechanism of Action

This compound's mechanism of action involves the induction of a protein-protein interaction between FKBP12 and the FRB domain of mTOR. Unlike rapamycin and its analogs (rapalogs), this compound is a nonrapalog inhibitor, suggesting a distinct chemical scaffold.[1][2] The formation of the FKBP12-WRX606-FRB ternary complex allosterically inhibits mTORC1 kinase activity, preventing the phosphorylation of its key downstream effectors, S6K1 and 4E-BP1.[1] This leads to the suppression of cap-dependent translation and a reduction in cell growth and proliferation.

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in various cancer cell lines.

Table 1: IC50 Values for Cell Viability

| Cell Line | Assay Type | Incubation Time | IC50 Value |

| HeLa | Cytotoxicity | 72 hours | 3.5 nM[3] |

| MCF-7 | Cytotoxicity | 72 hours | 62.3 nM[3] |

Table 2: IC50 Values for Inhibition of Downstream Target Phosphorylation

| Cell Line | Target | Assay Type | IC50 Value |

| MCF-7 | p-S6K1 | Western Blot | 10 nM[3] |

| MCF-7 | p-4E-BP1 | Western Blot | 0.27 µM[3] |

Table 3: Recommended Concentration Ranges for In Vitro Assays

| Assay Type | Cell Line(s) | Recommended Concentration Range |

| Cell Viability (e.g., MTT, MTS) | HeLa, MCF-7 | 0.1 nM to 10 µM |

| Western Blot (Phospho-protein analysis) | MCF-7, HEK293 | 1 nM to 1 µM |

| Ternary Complex Formation | HEK293 | 1 µM (as a starting point)[3] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of cancer cell lines such as HeLa and MCF-7.

Materials:

-

This compound (stock solution in DMSO)

-

HeLa or MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 10-15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Caption: MTT assay experimental workflow.

Protocol 2: Western Blot Analysis of S6K1 and 4E-BP1 Phosphorylation

This protocol describes the detection of phosphorylated S6K1 and 4E-BP1 in cell lysates treated with this compound by Western blotting.

Materials:

-

This compound (stock solution in DMSO)

-

MCF-7 or other suitable cells

-

6-well cell culture plates

-

Complete growth medium

-

PBS

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (protein extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total protein and a loading control (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

-

Compare the levels of phosphorylated proteins in this compound-treated samples to the vehicle control.

-

Logical Relationships and Workflows

Caption: General experimental workflow.

References

Application Notes and Protocols: WRX606 Treatment of MCF-7 and HeLa Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRX606 is a potent, orally active, non-rapalog allosteric inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). It functions by inducing the formation of a ternary complex with the FK506-binding protein-12 (FKBP12) and the FKBP-rapamycin-binding (FRB) domain of mTOR.[1][2] This action effectively inhibits the phosphorylation of key downstream mTORC1 substrates, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E binding protein 1 (4E-BP1), which are crucial for protein synthesis, cell growth, and proliferation.[1][2][3] this compound has demonstrated cytotoxic effects against various cancer cell lines, including the MCF-7 human breast adenocarcinoma and HeLa human cervical cancer cell lines, making it a compound of interest for anticancer drug development.[3]

These application notes provide detailed protocols for the treatment of MCF-7 and HeLa cells with this compound and subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the inhibitory concentrations of this compound in MCF-7 and HeLa cells.

Table 1: Cytotoxic Activity of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (72h treatment) |

| HeLa | Cervical Cancer | 3.5 nM[3] |

| MCF-7 | Breast Adenocarcinoma | 62.3 nM[3] |

Table 2: Inhibition of mTORC1 Substrate Phosphorylation in MCF-7 Cells

| Phosphorylated Substrate | IC50 |

| p-S6K1 (T389) | 10 nM[3] |

| p-4E-BP1 (T37/46) | 0.27 µM[3] |

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action: mTORC1 Inhibition

This compound exerts its activity by allosterically inhibiting mTORC1. The diagram below illustrates the formation of the FKBP12-WRX606-FRB ternary complex and its impact on downstream signaling.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the effects of this compound on MCF-7 and HeLa cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on MCF-7 and HeLa cells.

Materials:

-

MCF-7 or HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count MCF-7 or HeLa cells.

-

Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete growth medium. A suggested concentration range for determining IC50 is 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

MTT Addition:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, 5% CO₂, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the results and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

MCF-7 or HeLa cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.

-

Treat cells with this compound at concentrations around the IC50 and 2x IC50 (e.g., for HeLa: 3.5 nM and 7 nM; for MCF-7: 60 nM and 120 nM) for 48 hours. Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

-

Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the samples immediately using a flow cytometer.

-

FITC signal (Annexin V) indicates early apoptotic cells, while PI signal indicates late apoptotic or necrotic cells.

-

Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle distribution.

Materials:

-

MCF-7 or HeLa cells

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.

-

Treat cells with this compound at concentrations around the IC50 for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization, collect the cell pellet by centrifugation (300 x g, 5 min).

-

Wash the pellet with PBS.

-

Resuspend the pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Analyze the data using appropriate software (e.g., FlowJo, ModFit LT).

-

References

Application Notes and Protocols for Inducing Ternary Complex Formation with WRX606 in HEK293 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

WRX606 is a non-rapalog, small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1).[1][2][3] Unlike rapamycin and its analogs (rapalogs), which also target mTORC1, this compound operates through an allosteric inhibition mechanism. This is achieved by inducing the formation of a stable ternary complex, comprising this compound, the FK506-binding protein 12 (FKBP12), and the FKBP-rapamycin-binding (FRB) domain of mTOR.[1][2][3][4] The formation of this FKBP12-WRX606-FRB complex prevents the phosphorylation of downstream mTORC1 substrates, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), thereby inhibiting protein synthesis and cell growth.[1][2][4]

These application notes provide a comprehensive protocol for inducing and verifying the formation of this ternary complex in Human Embryonic Kidney 293 (HEK293) cells, a commonly used cell line in biomedical research. Two primary methods for detection are detailed: a live-cell proximity-based NanoBiT® assay and a traditional co-immunoprecipitation (Co-IP) followed by Western blot analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mTORC1 signaling pathway targeted by this compound and the general experimental workflow for inducing and detecting the ternary complex.

Caption: this compound-mediated inhibition of the mTORC1 signaling pathway.